5-Chloro-1H-indole-3-carboxylic acid
Description
Strategic Importance of Indole (B1671886) Scaffolds in Modern Chemical Biology and Materials Science
The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical biology and materials science. rjpn.orgresearchgate.net This structural motif is prevalent in a vast array of natural products, including alkaloids and peptides, as well as in numerous synthetic compounds with significant biological activity. rjpn.org Its planarity and the presence of a hydrogen bond donor in the pyrrole ring enable it to interact with a variety of biological receptors with high affinity. rjpn.orgnih.gov
In chemical biology, the indole scaffold is recognized as a "privileged structure," meaning it can serve as a versatile template for the design of ligands for diverse biological targets. nih.gov This has led to the development of indole-containing compounds with a wide spectrum of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities. rjpn.orgresearchgate.net The indole ring is a key component in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, further highlighting its biological significance. mdpi.comnih.gov
In the realm of materials science, the unique electronic properties of the indole scaffold make it an attractive component for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the indole ring at various positions allows for the fine-tuning of its electronic and photophysical properties.
Foundational Role of Indole Carboxylic Acid Derivatives in Contemporary Research
Among the various classes of indole derivatives, indole carboxylic acids and their analogues play a fundamental role in contemporary research. The carboxylic acid group, when attached to the indole scaffold, provides a crucial handle for further chemical modifications and can participate in key interactions with biological targets. researchgate.net
Indole-3-carboxylic acid and its derivatives are of particular interest due to their structural similarity to the plant hormone auxin (indole-3-acetic acid), which regulates plant growth and development. beilstein-journals.orgnih.gov This has spurred extensive research into the synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives as potential herbicides and plant growth regulators. nih.govfrontiersin.org
Furthermore, in medicinal chemistry, indole carboxylic acid derivatives have been explored as inhibitors for a range of enzymes and receptors. For instance, they have been investigated as novel HIV-1 integrase strand transfer inhibitors and as dual inhibitors of IDO1/TDO, which are targets in cancer immunotherapy. rsc.orgmdpi.comsci-hub.sersc.org The introduction of substituents, such as a chlorine atom at the 5-position, can significantly modulate the biological activity and pharmacokinetic properties of the parent compound. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDITEOFEQOSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591215 | |
| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10406-05-0 | |
| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10406-05-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Profile of 5 Chloro 1h Indole 3 Carboxylic Acid
5-Chloro-1H-indole-3-carboxylic acid is a solid, crystalline compound that has garnered attention as a valuable building block in organic synthesis and as a precursor for more complex molecules. ontosight.ai Its chemical structure consists of an indole (B1671886) ring system with a chlorine atom substituted at the 5-position and a carboxylic acid group at the 3-position. nih.govontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆ClNO₂ |
| Molecular Weight | 195.60 g/mol |
| Melting Point | 234-235 °C |
| Appearance | Off-white solid |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
This data is compiled from various chemical databases and may have slight variations depending on the source. echemi.comnih.govscbt.com
The presence of the electron-withdrawing chlorine atom and carboxylic acid group influences the electron density distribution of the indole ring, which in turn affects its reactivity and biological activity. The crystal structure of this compound reveals that the carboxyl group is slightly twisted from the plane of the indole ring system. nih.gov In the solid state, molecules form inversion dimers through hydrogen bonding between the carboxylic acid groups. nih.gov
Synthesis and Manufacturing
The synthesis of 5-Chloro-1H-indole-3-carboxylic acid, like many substituted indoles, can be approached through various synthetic routes. Generally, the synthesis involves either the construction of the indole (B1671886) ring from appropriately substituted precursors or the modification of a pre-existing indole scaffold.
One common strategy for the synthesis of substituted indoles is the Fischer indole synthesis. However, for 5-chloroindoles, other methods are often employed. For instance, the synthesis can start from 5-chloroindole (B142107), which can be prepared via a halogen-halogen exchange reaction from 5-bromoindole (B119039) using cuprous chloride. researchgate.net Another approach involves the direct chlorination of 1-acyl-indoline followed by saponification and subsequent aromatization. google.com
Once 5-chloroindole is obtained, the carboxylic acid group can be introduced at the 3-position. A general method for the synthesis of indole-3-carboxylic acids involves the reaction of the indole with a suitable electrophile. For example, the hydrolysis of 3-trichloroacetyl indole can yield indole-3-carboxylic acid. chemicalbook.com A similar strategy could be adapted for the 5-chloro derivative.
A plausible, though not explicitly detailed in the provided search results, synthetic pathway for this compound could involve the Vilsmeier-Haack formylation of 5-chloroindole to produce 5-chloroindole-3-carboxaldehyde, followed by oxidation of the aldehyde group to a carboxylic acid. 5-Chloroindole-3-carboxaldehyde is a known compound and can be used in the preparation of various other indole derivatives. sigmaaldrich.com
Structure Activity Relationship Sar and Advanced Computational Modeling of 5 Chloro 1h Indole 3 Carboxylic Acid Derivatives
Elucidation of Structural Determinants for Biological Efficacy
The presence and position of halogen substituents on the indole (B1671886) ring can significantly modulate a compound's biological activity. The chlorine atom at the C-5 position of the indole ring is a recurring motif in potent enzyme inhibitors. mdpi.comtandfonline.com In a series of compounds designed as inhibitors of mutant EGFR/BRAF pathways, the 5-chloro-indole moiety was found to form a halogen bond with the key amino acid residue Cys532, highlighting the importance of this specific substitution. mdpi.com
The influence of halogens on biological properties is often tied to factors like size and electronics rather than just polarity. nih.gov Studies on other halogenated aromatic compounds have shown that increasing the size of the halogen (from fluorine to iodine) can lead to enhanced inhibitory properties against certain pathogens. nih.gov While direct comparisons of different halogens at the 5-position for this specific indole series are not detailed in the provided research, the consistent use of the 5-chloro substitution in potent derivatives suggests it provides a favorable combination of steric and electronic properties for target binding. mdpi.comtandfonline.com
The carboxylic acid group at the C-3 position of the indole ring is a critical functional group, but it is often converted to an amide to improve biological activity and pharmacokinetic properties. nih.govwiley-vch.de Amide bonds are prevalent in pharmaceuticals, accounting for over 25% of common drugs, due to their stability, neutrality, and ability to act as hydrogen bond donors and acceptors. arkat-usa.org This functional group can provide a three-dimensional scaffold necessary for optimal binding to a target enzyme. wiley-vch.deresearchgate.net
The synthesis of potent inhibitors frequently involves the coupling of the indole carboxylic acid with various amines to form carboxamides. tandfonline.comarkat-usa.org For example, in the development of EGFR inhibitors, (E)-5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxylic acid was coupled with different amine derivatives to produce a series of carboxamides with significant antiproliferative activity. tandfonline.com This conversion from a carboxylic acid to an amide is a key strategy, as the amide linkage is crucial for orienting other parts of the molecule for effective interaction with the target. nih.govtandfonline.com
The nature of the side chains and pendant groups attached to the core structure, often via an amide linkage, is a key determinant of biological efficacy. Research on 5-chloro-indole derivatives has shown that modifying these side chains can dramatically impact their inhibitory potency against cancer cell lines and specific enzymes like EGFR and BRAF. mdpi.comtandfonline.com
For instance, a series of (E)-5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamides were synthesized with different phenethyl amine side chains. The results indicated that the nature of the substituent on the phenyl ring of the side chain was critical for activity. Derivatives with a morpholino group (Compound 5g) showed particularly potent inhibitory activity against the EGFRT790M mutant. tandfonline.com Similarly, another study found that a m-piperidin-1-yl substituent on a phenethylamino side chain (Compound 3e) resulted in the most potent EGFR inhibition in its series, being 1.2-fold more potent than the reference drug erlotinib. mdpi.com These findings underscore the importance of optimizing side chain moieties to achieve high-potency compounds.
| Compound | Side Chain Moiety (R) | EGFR IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 3e | m-piperidin-1-yl | 68 | - | mdpi.com |
| 5f | 4-(pyrrolidin-1-yl)phenethyl | 72 | 9.5 ± 2 | tandfonline.com |
| 5g | 4-morpholinophenethyl | 85 | 11.9 ± 3 | tandfonline.com |
| Erlotinib (Reference) | - | 80 | - | mdpi.com |
| Osimertinib (Reference) | - | - | 8 ± 2 | tandfonline.com |
Molecular Interaction Analysis and Binding Site Characterization
Advanced computational modeling, such as molecular docking, provides a detailed picture of how these molecules interact with their biological targets at an atomic level. These studies are crucial for understanding the binding modes of inhibitors and for the rational design of new, more potent derivatives.
Hydrogen bonds are fundamental to the structure and function of biological systems and play a key role in the binding of ligands to proteins. nih.govnih.gov In the solid state, the parent compound 5-Chloro-1H-indole-3-carboxylic acid forms inversion dimers linked by pairs of O—H⋯O hydrogen bonds, with these dimers further linked into sheets by N—H⋯O hydrogen bonds. iucr.orgnih.gov
When derivatives of this compound bind to target enzymes, they form specific hydrogen bond networks. Molecular docking studies of potent 5-chloro-indole inhibitors within the active sites of EGFR and BRAF have identified key interactions. For example, the amide functionality, often introduced to replace the carboxylic acid, can act as a hydrogen bond donor and acceptor, contributing to binding affinity. arkat-usa.org In one docking study, a derivative formed a pi-H interaction with the Val471 residue. mdpi.com Analysis of ligand-protein interactions often reveals that a small number of specific residues are responsible for the most frequent hydrogen bonds, which are critical for stabilizing the ligand in the binding pocket. lew.ro
Non-covalent π-π stacking interactions are crucial for the binding of aromatic ligands within protein active sites, contributing significantly to the stability of the ligand-protein complex. nih.gov The indole ring is well-suited for these interactions. nih.gov The crystal structure of this compound itself exhibits aromatic π–π stacking, with a measured centroid–centroid distance of 3.7185 (12) Å. iucr.orgnih.gov
In computational models of enzyme inhibition, these interactions are a recurring theme. A molecular docking study of a 5-chloro-indole derivative against the BRAFV600E enzyme showed that the 5-chloro-indole moiety stacks between the aromatic residues of Trp531 and Phe583 within the hydrophobic pocket. mdpi.com Such stacking interactions with aromatic amino acid residues like tryptophan are essential for the functional properties of interaction surfaces and ligand binding sites. nih.govresearchgate.net The stability of these interactions can be influenced by substituents on the aromatic ring, and understanding these effects is key to designing improved ligands. nih.gov
| Compound/Derivative Type | Interaction Type | Interacting Groups/Residues | Distance/Note | Reference |
|---|---|---|---|---|
| This compound | Hydrogen Bond (O-H···O) | Carboxyl groups | Forms crystal dimers | iucr.orgnih.gov |
| This compound | Hydrogen Bond (N-H···O) | Indole N-H and Carboxyl O | Links dimers into sheets | iucr.orgnih.gov |
| This compound | π-π Stacking | Indole rings | Centroid-centroid distance = 3.7185 Å | iucr.orgnih.gov |
| 5-Chloro-indole-2-carboxylate derivative | π-π Stacking | Indole ring with Trp531 and Phe583 | Binding in BRAFV600E | mdpi.com |
| 5-Chloro-indole-2-carboxylate derivative | Halogen Bond | 5-Chloro group with Cys532 | Binding in BRAFV600E | mdpi.com |
Assessment of Steric and Electronic Effects on Receptor Binding
The interaction between a ligand and its receptor is governed by a delicate balance of steric and electronic properties. For derivatives of this compound, modifications to the core structure can significantly influence binding affinity and selectivity.
The chlorine atom at the 5-position of the indole ring is a key feature. As an electron-withdrawing group, it can modulate the electron density of the aromatic system, which in turn affects interactions with receptor binding sites. Structure-activity relationship studies of 1H-indole-2-carboxamides have shown that the presence of a chloro or fluoro group at the C5 position can enhance the modulatory potency at the CB1 receptor. nih.gov This highlights the favorable electronic contribution of a halogen at this position for certain receptor types.
Steric effects, which relate to the size and shape of the molecule, are equally crucial. The introduction of short alkyl groups at the C3 position of the indole ring has been found to be beneficial for CB1 allosteric modulating activity. nih.gov This suggests that the receptor's binding pocket can accommodate a degree of bulk at this position, potentially leading to favorable van der Waals interactions. The interplay between steric and electronic properties is further demonstrated by the replacement of a methylene (B1212753) group with a carbonyl group in the amide side chain of certain indole derivatives. electronicsandbooks.com This modification influences the steric and electronic characteristics of the side chain, which can help discriminate between cannabinoid receptor subtypes and enhance affinity for the CB2 receptor. electronicsandbooks.com
In other indole derivatives, such as those targeting the COX-2 enzyme, the electronic nature of substituents on aryl rings is critical. Studies have shown that electron-donating groups like a methoxy (B1213986) (OCH3) group are favorable for inhibitory activity, whereas electron-withdrawing groups like chlorine (Cl) at certain positions can be detrimental. tandfonline.com
| Substituent/Modification | Position | Primary Effect | Target Receptor/Enzyme | Observed Impact on Activity |
|---|---|---|---|---|
| Chloro (Cl) | C5 | Electronic (Electron-withdrawing) | CB1 Receptor | Enhanced potency nih.gov |
| Short Alkyl Group | C3 | Steric | CB1 Receptor | Enhanced potency nih.gov |
| Carbonyl replacing Methylene in side chain | Side Chain | Steric & Electronic | Cannabinoid Receptors | Improved CB2 selectivity and affinity electronicsandbooks.com |
| Methoxy (OCH3) | Aryl Ring | Electronic (Electron-donating) | COX-2 Enzyme | Favorable for inhibition tandfonline.com |
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional structure (conformation) and dynamic behavior of this compound is essential for predicting its interaction with biological targets. Conformational analysis defines the spatial arrangement of atoms in a molecule, which is critical for achieving an optimal fit within a receptor's binding pocket.
Crystallographic studies of this compound reveal specific conformational features in its solid state. nih.gov In its crystalline form, the carboxylic acid group is twisted from the plane of the indole ring system by an angle of 9.00(8)°. nih.gov This inherent twist is a key structural parameter that influences how the molecule presents its functional groups for interaction.
While static crystal structures provide a valuable snapshot, molecules are dynamic entities in a biological environment. Molecular Dynamics (MD) simulations are powerful computational techniques used to study these motions over time. mdpi.com An MD simulation typically starts with an initial structure, often derived from experimental data like X-ray crystallography, which is then placed in a simulated environment, such as a water box, to mimic physiological conditions. mdpi.comresearchgate.net The simulation then calculates the forces between atoms and their subsequent movements over a specific period, providing a detailed view of the molecule's dynamic behavior. mdpi.com
Key parameters are analyzed from MD simulations to understand the stability and behavior of the molecule-receptor complex. researchgate.net These include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the structural stability of the system.
Radius of Gyration (rGyr): Represents the compactness of the molecule or complex. Changes in rGyr can indicate conformational changes, such as opening or closing of a binding pocket.
Hydrogen Bonds: The formation and breaking of hydrogen bonds are tracked throughout the simulation to identify key interactions that stabilize the ligand in the binding site.
| Simulation Parameter | Description | Typical Insight Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the conformational stability of a molecule or complex over time. | A stable, low RMSD value suggests the system has reached equilibrium and the ligand is stably bound. researchgate.net |
| Radius of Gyration (rGyr) | Indicates the compactness of the structure. | Consistent rGyr values suggest a stable conformation, while fluctuations can indicate flexibility or significant structural changes. researchgate.net |
| Intermolecular Hydrogen Bonds | Tracks the number and duration of hydrogen bonds between the ligand and receptor. | Identifies critical amino acid residues involved in binding and anchoring the ligand. researchgate.net |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent. | Changes in SASA can indicate how the ligand is buried within the binding pocket. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that are critical for biological function. nih.gov
The development of a QSAR model typically involves several steps:
Data Set Compilation: A series of structurally related compounds, such as derivatives of this compound, with experimentally determined biological activities (e.g., IC50 values) is collected.
Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can include physicochemical properties (e.g., lipophilicity, molar refractivity) and 3D properties. mdpi.com
Model Generation: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity.
Validation: The model's predictive power is rigorously tested using both internal validation (e.g., leave-one-out cross-validation, q²) and external validation with a separate test set of compounds (e.g., r²test). nih.govacs.org
For indole derivatives, various 2D and 3D-QSAR models have been successfully developed. nih.govacs.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. nih.gov These techniques generate 3D contour maps around an aligned set of molecules, visually representing regions where modifications would likely impact activity. For example, these maps can indicate areas where bulky (steric) groups are favored or disfavored, or where positive or negative electrostatic potential would be beneficial for binding. nih.gov Such models have been developed for indole-2-carboxamide derivatives, yielding highly predictive and consistent results that correspond well with the experimentally determined topology of the factor Xa binding site. nih.gov
The statistical quality of a QSAR model is paramount. Robust models are characterized by high values for the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (q² or Q²), as well as strong predictive performance on an external test set (R²test or Q²ext). mdpi.comacs.org
| Model Type | Target/Compound Series | Training Set Size | R² (Training) | q²/Q² (Cross-Validation) | R²test/Q²ext (External Validation) |
|---|---|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Indole-2-carboxamide fXa inhibitors nih.gov | ~100 | High | Consistent and High | High predictive power |
| 2D-QSAR | N-arylsulfonyl-3-acylindole derivatives acs.org | 41 | 0.791 | 0.701 | 0.774 |
| Fujita-Ban QSAR | 2,3-diaryl indole COX-2 inhibitors tandfonline.com | 29 | 0.942 | 0.516 | Fairly high predictability |
| 3D-QSAR (CoMSIA) | Quinoline derivatives mdpi.com | ~260 | - | > 0.5 | 0.876 |
Crystallographic Analysis and Intermolecular Interactions of 5 Chloro 1h Indole 3 Carboxylic Acid and Its Analogues
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 5-Chloro-1H-indole-3-carboxylic acid and its analogues, these studies provide fundamental data on crystal packing, molecular geometry, and the intermolecular forces that govern their solid-state structures.
The title compound, this compound, crystallizes in the orthorhombic system with the space group P b c a. cookechem.com This is distinct from some of its analogues, such as 5-Fluoro-1H-indole-3-carboxylic acid and a polymorph of 5-Methoxy-1H-indole-2-carboxylic acid, which both crystallize in the monoclinic system (P2₁/c space group). nih.govmdpi.com A comparison of their crystallographic data is presented in Table 1.
Table 1: Crystallographic Data for this compound and Analogues
| Parameter | This compound cookechem.com | 5-Fluoro-1H-indole-3-carboxylic acid nih.gov | 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) mdpi.com |
|---|---|---|---|
| Formula | C₉H₆ClNO₂ | C₉H₆FNO₂ | C₁₀H₉NO₃ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P b c a | P2₁/c | P2₁/c |
| a (Å) | 7.2934 (15) | 4.4176 (9) | 4.0305 (2) |
| b (Å) | 13.065 (3) | 11.073 (2) | 13.0346 (6) |
| c (Å) | 17.902 (4) | 16.014 (3) | 17.2042 (9) |
| **β (°) ** | 90 | 96.63 (3) | 91.871 (5) |
| **Volume (ų) ** | 1705.9 (6) | 778.1 (3) | - |
| Z | 8 | 4 | 4 |
Determination of Molecular Conformation and Torsion Angles
The conformation of a molecule, particularly the orientation of its functional groups, is determined by torsion angles. In this compound, the carboxylic acid group is not perfectly coplanar with the indole (B1671886) ring. X-ray diffraction analysis reveals that the carboxyl group is twisted from the indole ring system by a dihedral angle of 9.00 (8)°. cookechem.com This slight twist is a key conformational feature.
This contrasts with the parent compound, Indole-3-carboxylic acid, where the carboxylic acid group is reported to be nearly coplanar with the indole ring. echemi.com The halogenated analogue, 5-Fluoro-1H-indole-3-carboxylic acid, exhibits a similar slight twist, with a dihedral angle of 7.39 (10)° between the carboxyl group and the indole ring plane. nih.gov
Characterization of Supramolecular Architectures
The arrangement of molecules in the crystal lattice, known as the supramolecular architecture, is dictated by intermolecular interactions. For this compound, the primary interactions lead to the formation of a layered structure. The architecture begins with the formation of inversion dimers, where two molecules are linked by a pair of strong O—H⋯O hydrogen bonds. These dimers are then further connected by N—H⋯O hydrogen bonds, linking them into sheets that extend along the (001) plane. cookechem.com
This structural pattern is common among indole carboxylic acids. The parent Indole-3-carboxylic acid also forms centrosymmetric cyclic dimers via O—H⋯O hydrogen bonds, which are subsequently linked into sheets through N—H⋯O interactions. mdpi.com Similarly, Indole-2-carboxylic acid forms planar ribbons where molecules are held together by both O—H⋯O and N—H⋯O hydrogen bonds. chemicalbook.com
Investigation of Self-Assembly through Hydrogen Bonding
Hydrogen bonds are the dominant force directing the self-assembly of indole carboxylic acids in the solid state. The crystal structure of this compound shows two critical types of hydrogen bonds.
O—H⋯O Bonds: Pairs of these bonds link two molecules into a classic R²₂(8) ring motif, forming a centrosymmetric dimer.
N—H⋯O Bonds: These interactions connect the dimers, with the indole N-H group of one dimer donating a hydrogen to the carbonyl oxygen of an adjacent dimer. This linkage is responsible for assembling the dimers into two-dimensional sheets. cookechem.com
The specific geometric details of these hydrogen bonds, determined from crystallographic data, are provided in Table 2.
Table 2: Hydrogen-Bond Geometry for this compound cookechem.com
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| O1—H1⋯O2ⁱ | 0.82 | 1.86 | 2.6558 (17) | 164 |
| N1—H1B⋯O2ⁱⁱ | 0.86 (2) | 2.26 (2) | 3.005 (2) | 144.3 (19) |
Symmetry codes: (i) -x, -y+2, -z+1; (ii) -x+1/2, y-1/2, z
This pattern of forming strong carboxylic acid dimers, which then assemble into larger structures via secondary hydrogen bonds involving the indole N-H group, is a recurring theme in this class of compounds. mdpi.comechemi.com
Analysis of π-π Stacking Motifs in Solid State
In addition to hydrogen bonding, π-π stacking interactions between the aromatic indole rings contribute to the stability of the crystal structure. In the solid state of this compound, aromatic π–π stacking interactions are observed between the sheets formed by hydrogen bonding. The centroid-to-centroid distance between stacked indole rings is 3.7185 (12) Å. cookechem.com This distance is typical for π-π stacking interactions, which involve the attractive, noncovalent interaction between aromatic rings.
Analysis of analogues such as Indole-2-carboxylic acid also reveals the importance of stacking. In its crystal structure, molecular layers are separated by approximately 3.819 Å, forming a herringbone-like arrangement with adjacent stacks, indicating significant interplay between hydrogen bonding and stacking forces in defining the final architecture. chemicalbook.com
Spectroscopic Probes of Intermolecular Interactions in Condensed Phases
Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, is a valuable tool for probing intermolecular interactions in the solid state, as these forces influence the vibrational frequencies of the involved functional groups.
For carboxylic acids, the most telling spectral feature is the O-H stretching vibration. Due to the strong O—H⋯O hydrogen bonds that form the characteristic dimers, the O-H stretch appears as an exceptionally broad and intense absorption band in the FTIR spectrum, typically spanning from 3500 cm⁻¹ to 2500 cm⁻¹. spectroscopyonline.com This feature would be expected for this compound. Additionally, a broad O-H wagging peak is typically observed around 960-900 cm⁻¹. spectroscopyonline.com
The N-H stretching vibration of the indole ring is also sensitive to its environment. In the case of this compound, the N-H group participates in N—H⋯O hydrogen bonding. This interaction would cause the N-H stretching band to shift to a lower frequency (red-shift) and broaden compared to a non-hydrogen-bonded N-H group. Studies on analogues, such as the polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, have shown that the position of the N-H band in the IR spectrum is a clear indicator of its involvement in different hydrogen bonding schemes. mdpi.com
Thermal Behavior and Polymorphism
The thermal behavior of a compound provides information on its stability, melting point, and potential for existing in different crystalline forms, known as polymorphs. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used for these investigations. rsc.org
The melting point for this compound has been reported to be in the range of 234-235 °C. echemi.com This high melting point is consistent with a stable crystal lattice held together by strong intermolecular forces, namely the extensive hydrogen bonding and π-π stacking interactions discussed previously.
Polymorphism is a known phenomenon in indole carboxylic acid derivatives. For example, 5-methoxy-1H-indole-2-carboxylic acid has been shown to exist in at least two different polymorphic forms. mdpi.com These polymorphs, while chemically identical, have different crystal structures and, consequently, different intermolecular interactions. One polymorph features cyclic O-H···O dimers, while the other does not. This difference in hydrogen bonding leads to distinct spectroscopic signatures and potentially different physical properties, highlighting the importance of thermal analysis in characterizing the solid-state forms of these compounds. mdpi.com
Translational Research Implications and Prospective Directions for 5 Chloro 1h Indole 3 Carboxylic Acid Research
Strategic Advancement in Drug Discovery and Development
5-Chloro-1H-indole-3-carboxylic acid serves as a versatile scaffold and a crucial intermediate in the synthesis of a wide array of bioactive molecules, paving the way for significant advancements in drug discovery and development. chemimpex.com Its unique structural features allow for diverse chemical modifications, leading to the creation of novel therapeutic agents with potential applications in treating a range of diseases, including cancer, hypertension, and viral infections.
Derivatives of this compound have been investigated for their potent biological activities. For instance, novel derivatives have been designed and synthesized as potential inhibitors of EGFRWT/EGFRT790M, which are implicated in non-small cell lung cancer. tandfonline.com In these studies, the carboxylic acid moiety is coupled with various amines to produce carboxamides, which are then evaluated for their antiproliferative effects. tandfonline.com Similarly, other research has focused on developing 5-chloro-indole-2-carboxylate derivatives as potent inhibitors of the EGFRT790M/BRAFV600E pathways, highlighting the compound's role in targeted cancer therapy. mdpi.com
Beyond cancer, derivatives of indole-3-carboxylic acid have shown promise as antihypertensive agents. nih.gov These compounds have been designed as angiotensin II receptor 1 (AT1) antagonists, demonstrating high binding affinity and the ability to lower blood pressure in in vivo studies. nih.gov Furthermore, the indole (B1671886) scaffold is a key component in the development of antiviral drugs. Notably, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase, showcasing the potential of this chemical class in combating infectious diseases. acs.org
The strategic importance of this compound is underscored by its use in creating molecules with optimized properties for drug development. For example, in the pursuit of AMPK activators for treating diabetic nephropathy, optimization of an initial screening hit led to the identification of an indole acid derivative, PF-06409577, with improved oral absorption and potency. osti.gov
Table 1: Examples of Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Target | Example Derivative Class |
| Oncology | EGFRWT/EGFRT790M, BRAFV600E | Indole-2-carboxamides, Pyrido[3,4-b]indol-1-ones |
| Cardiology | Angiotensin II Receptor 1 (AT1) | Indole-3-carboxylic acid derivatives |
| Virology | HIV-1 Reverse Transcriptase | 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide |
| Metabolic Diseases | AMP-activated protein kinase (AMPK) | 6-Chloro-5-aryl-1H-indole-3-carboxylic acids |
Innovation in Agrochemical Design and Crop Protection
The indole-3-carboxylic acid framework, including its chlorinated derivatives, is a cornerstone in the development of innovative agrochemicals for crop protection and yield enhancement. The structural similarity of these compounds to natural plant hormones, particularly auxins, allows for the design of molecules that can modulate plant growth and development. beilstein-journals.org
A significant area of innovation lies in the creation of novel herbicides. Derivatives of indole-3-carboxylic acid have been designed as antagonists of the auxin receptor protein TIR1 (Transport Inhibitor Response 1). nih.gov By blocking this receptor, these compounds disrupt auxin signaling pathways, which are essential for plant growth, leading to a potent herbicidal effect. Research has demonstrated that certain synthesized derivatives exhibit excellent inhibition of both root and shoot growth in dicotyledonous and monocotyledonous weeds. nih.gov
Furthermore, indole derivatives play a role in plant defense mechanisms. Indole-3-carboxylic acid and related compounds are known to be involved in the plant's response to pathogens. nih.govresearchgate.net Research has shown that indole-3-carboxylic acid can act as a synergist, enhancing the antagonistic effects of other plant defense compounds like jasmonic acid against fungal pathogens such as Blumeria graminis, the causative agent of powdery mildew in wheat. frontiersin.orgnih.govresearchgate.net This suggests the potential for developing novel fungicides that work by augmenting the plant's natural defense systems.
The versatility of the this compound structure allows for the synthesis of a wide range of analogues with tailored properties for specific agrochemical applications, from weed control to disease resistance. chemimpex.com
Table 2: Agrochemical Applications of Indole-3-Carboxylic Acid Derivatives
| Application | Mechanism of Action | Target Weeds/Pathogens |
| Herbicide | Auxin receptor (TIR1) antagonism | Dicotyledonous and monocotyledonous weeds |
| Fungicide (Synergist) | Enhancement of plant defense responses | Blumeria graminis (powdery mildew) |
| Plant Growth Regulation | Mimicking or antagonizing natural auxins | Broad-leaf plant species |
Novel Applications in Advanced Materials Science
While the primary applications of this compound and its derivatives have been in the pharmaceutical and agrochemical sectors, the inherent properties of the indole nucleus suggest potential for its use in advanced materials science. The indole ring system is an electron-rich aromatic structure, which can impart useful electronic and optical properties to materials.
Indole derivatives are known to be used in the synthesis of copolymers and as corrosion inhibitors, indicating their utility in materials protection and polymer chemistry. The presence of the carboxylic acid group in this compound provides a reactive handle for polymerization reactions, allowing it to be incorporated into polymer backbones or used as a functional side group. This could lead to the development of novel polymers with tailored properties, such as conductivity, fluorescence, or specific binding capabilities.
Although direct applications of this compound in materials science are not extensively documented in current literature, the broader field of indole chemistry points towards emerging possibilities. The functionalization of the indole core is a key area of research, and new methods for creating complex indole-containing molecules could be adapted for the synthesis of advanced materials. bohrium.com
Pharmacokinetic Profiles and Bioavailability Considerations for Optimized Derivatives
The pharmacokinetic properties and bioavailability of drug candidates are critical factors in their development. For derivatives of this compound, research has focused on optimizing these parameters to ensure effective drug delivery and action.
In the development of AMPK activators, for example, initial lead compounds based on an indazole acid structure showed very low oral bioavailability (~4%). osti.gov This prompted a strategic shift in molecular design to improve oral absorption. By modifying the core structure and exploring different substituents, researchers were able to identify indole acid derivatives with improved in vitro ADME (absorption, distribution, metabolism, and excretion) parameters, including enhanced passive permeability and apparent solubility. osti.gov
Addressing Research Gaps and Emerging Opportunities in Indole Chemistry
The field of indole chemistry is dynamic, with ongoing efforts to address existing challenges and explore new frontiers. nih.gov A significant focus is on the development of more efficient, sustainable, and cost-effective synthetic methods. scispace.com
Research Gaps:
Selective Functionalization: A persistent challenge in indole chemistry is the selective functionalization of specific positions on the indole ring, such as the C5 position, due to its low reactivity. sciencedaily.combioengineer.org Overcoming this hurdle is crucial for synthesizing a wider range of novel derivatives with unique biological activities.
Green Synthesis: Traditional methods for indole synthesis often involve harsh reaction conditions and the use of hazardous reagents. There is a growing need for greener approaches that utilize environmentally benign solvents (like water), catalysts (such as nanoparticles), and energy sources (like microwave irradiation). researchgate.netresearchgate.net
Understanding of Biological Mechanisms: While many indole derivatives have shown promising biological activity, a deeper understanding of their precise mechanisms of action is often lacking. Further research is needed to elucidate how these compounds interact with their biological targets at a molecular level.
Emerging Opportunities:
Novel Catalysis: The use of inexpensive and abundant metals like copper as catalysts for indole functionalization represents a significant opportunity for more scalable and economical synthesis. sciencedaily.combioengineer.org Recent breakthroughs in copper-catalyzed C5-alkylation of indoles are paving the way for easier access to previously hard-to-make compounds. bioengineer.org
Multicomponent Reactions: Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials, offer a powerful tool for rapidly generating diverse libraries of indole derivatives for biological screening. bohrium.com
New Therapeutic and Agrochemical Applications: The versatility of the indole scaffold means that there is vast untapped potential for discovering new applications. Continued exploration of indole derivatives against a wide range of diseases and agricultural pests is likely to yield new lead compounds. researchgate.net
The development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of indole derivatives will continue to drive innovation in medicine, agriculture, and materials science. scispace.com
Q & A
What methodologies are recommended for synthesizing 5-Chloro-1H-indole-3-carboxylic acid derivatives, and how do reaction parameters affect yield?
Answer: Synthesis typically involves esterification or functional group modifications. For example, methyl ester formation (this compound methyl ester) is achieved via esterification under basic conditions: reacting the carboxylic acid with methanol in ethanol/water (1:1) using NaOH at 85°C for 3 hours, yielding 41% (). Yield optimization requires adjusting solvent polarity, temperature, and pH to suppress side reactions like hydrolysis. Reaction progress should be monitored via HPLC (≥90% purity threshold) (). Alternative routes may use coupling agents (e.g., DCC/DMAP) for amide derivatives.
How can X-ray crystallography elucidate the structural and intermolecular interactions of this compound?
Answer: Single-crystal X-ray diffraction (SHELX-refined) reveals orthorhombic Pbca symmetry with a twisted carboxyl group (9.00° from the indole plane). Key interactions include O–H⋯O hydrogen bonds forming R₂²(8) dimeric loops and N–H⋯O bonds linking dimers into sheets. Aromatic stacking (centroid distance: 3.7185 Å) further stabilizes the lattice ( ). These insights guide co-crystal design for enhanced solubility or bioavailability in drug development.
What analytical techniques are critical for characterizing purity and structural integrity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions (e.g., methyl ester protons at δ 3.81 ppm) and confirms absence of impurities ().
- Mass Spectrometry: ESI-MS (m/z 207.98 [M−H]⁻) and HRMS (m/z 210.03136 [M+H]⁺) validate molecular weight ().
- HPLC: Reverse-phase chromatography (YMC Pack ODS-A column) ensures ≥90% purity, critical for biological assays ().
How does the chlorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Answer: The electron-withdrawing chlorine at position 5 enhances electrophilicity at the indole’s 3-carboxylic acid group, facilitating nucleophilic attacks (e.g., amide bond formation). However, steric hindrance from the indole ring may reduce reactivity compared to simpler aryl chlorides. Computational studies (e.g., MOE software) can predict reaction sites by analyzing electrostatic potential maps ().
What strategies mitigate stability issues during storage or experimental use?
Answer: The compound exhibits stability under recommended storage (dry, 2–8°C in inert atmosphere). Degradation risks include hydrolysis of the carboxylic acid group under high humidity or photolysis. Use amber vials and desiccants. Stability assessments via TGA/DSC and periodic HPLC checks are advised. No hazardous decomposition products are reported ( ).
How can researchers design assays to evaluate this compound’s potential as a SARS-CoV-2 3CLpro inhibitor?
Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ using fluorogenic substrates (e.g., FRET-based) under physiological pH ().
- Cellular Antiviral Activity: Test in Vero E6 cells with SARS-CoV-2, monitoring viral load via RT-qPCR.
- Structural Modeling: Dock the compound into 3CLpro’s active site (PDB: 6LU7) using software like MOE to predict binding interactions ().
What contradictions exist in reported synthetic yields, and how can they be resolved?
Answer: Discrepancies in yields (e.g., 41% in vs. higher yields in other indole syntheses) may stem from purification methods (e.g., column chromatography vs. recrystallization) or starting material quality. Reproducibility requires strict control of anhydrous conditions and catalyst purity. Cross-validate results using multiple characterization techniques (NMR, MS) ().
How does the compound’s logP value (1.63) impact its pharmacokinetic profile?
Answer: The moderate logP (calculated via HPLC) suggests balanced lipophilicity, enabling membrane permeability while avoiding excessive lipid accumulation. For in vivo studies, formulate with cyclodextrins or PEGylation to enhance aqueous solubility. Compare with analogs (e.g., 5-fluoro derivatives, logP 1.83) to optimize ADME properties ( ).
What safety protocols are essential when handling this compound in high-throughput screening?
Answer: Use NIOSH-approved respirators (P95 filters) and impermeable gloves (nitrile). Avoid dust generation; work in fume hoods with HEPA filters. Acute toxicity data are limited, so adhere to ALARA principles. Emergency procedures include rinsing exposed skin with water and consulting SDS ().
How can researchers leverage structural analogs (e.g., 5-fluoro or 6-bromo derivatives) to explore structure-activity relationships?
Answer: Synthesize analogs via halogen-exchange reactions (e.g., Pd-catalyzed cross-coupling). Test against biological targets (e.g., kinase inhibitors in ) to correlate substituent effects (e.g., electronegativity, size) with activity. Use QSAR models to predict modifications enhancing binding affinity or selectivity ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
